2-(1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)ACETAMIDE is a complex organic compound that belongs to the class of phthalazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions.
Final Acylation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or piperidine moieties.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the phthalazinone core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Cell Signaling: It may influence cell signaling pathways, providing insights into cellular processes.
Medicine
Drug Development: The compound’s biological activity makes it a potential candidate for drug development, particularly in targeting specific diseases.
Therapeutic Agents: It may be explored for its therapeutic potential in treating various conditions.
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
Agriculture: It may have applications in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with cell surface receptors, modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with similar core structures but different substituents.
Piperidine Derivatives: Compounds containing the piperidine ring with various functional groups.
Uniqueness
The uniqueness of 2-(1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-(1-oxo-4-phenylphthalazin-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-24(2)14-18(15-25(3,4)28-24)26-21(30)16-29-23(31)20-13-9-8-12-19(20)22(27-29)17-10-6-5-7-11-17/h5-13,18,28H,14-16H2,1-4H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWDHDGPQSCNTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.